3-((6-Chloro-2-methylpyrimidin-4-yl)thio)propane-1,2-diol
Description
3-((6-Chloro-2-methylpyrimidin-4-yl)thio)propane-1,2-diol is a synthetic organic compound featuring a pyrimidine ring substituted with chlorine and methyl groups, linked via a thioether bond to a propane-1,2-diol backbone. This structure confers unique physicochemical properties, such as moderate hydrophilicity from the diol moiety and aromatic stability from the pyrimidine ring.
Properties
Molecular Formula |
C8H11ClN2O2S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
3-(6-chloro-2-methylpyrimidin-4-yl)sulfanylpropane-1,2-diol |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5-10-7(9)2-8(11-5)14-4-6(13)3-12/h2,6,12-13H,3-4H2,1H3 |
InChI Key |
YHMGTXVOFIKOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)SCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloro-2-methylpyrimidin-4-yl)thio)propane-1,2-diol typically involves the reaction of 6-chloro-2-methylpyrimidine-4-thiol with an appropriate diol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((6-Chloro-2-methylpyrimidin-4-yl)thio)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
3-((6-Chloro-2-methylpyrimidin-4-yl)thio)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((6-Chloro-2-methylpyrimidin-4-yl)thio)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
- 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol di hydrochloride (Thiamine derivative) Structure: Features a 4-amino-2-methylpyrimidin-5-yl group instead of 6-chloro-2-methylpyrimidin-4-yl. Key Differences: The amino group at the 4-position increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chlorine substituent in the target compound. Applications: Used in thiamine (vitamin B1) derivatives, highlighting the role of pyrimidine-thioether-diol structures in coenzyme activity .
- 3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)propane-1,2-diol formate Structure: Similar to the above but with a formate counterion. Key Differences: The formate salt improves crystallinity and stability, a strategy often employed in drug formulation to optimize pharmacokinetics .
Diol Derivatives from Renewable Resources
- 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol Structure: Substituted with a phenoxy group instead of pyrimidinylthio. Key Differences: The ether linkage and phenolic substituent reduce electronegativity compared to the thioether-pyrimidine system, altering reactivity and thermal stability. Such compounds are explored as monomers for bio-based polymers .
- 3-(4-Methoxyphenoxy)propane-1,2-diol Structure: Methoxy-substituted phenoxy group attached to propane-1,2-diol. Key Differences: The absence of sulfur reduces lipophilicity, making it less suited for membrane penetration but more environmentally degradable .
Pyridine/Pyrimidine-Based Alcohols
- 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thioether vs. Ether Linkages: Thioethers in the target compound increase lipophilicity, favoring blood-brain barrier penetration, whereas ether-linked diols (e.g., phenoxy derivatives) prioritize biodegradability .
- Synthetic Challenges: Analogous diols (e.g., 3-(2-isopropyl-5-methylphenoxy)propane-1,2-diol) faced purification hurdles, suggesting similar recrystallization difficulties for the target compound .
Biological Activity
3-((6-Chloro-2-methylpyrimidin-4-yl)thio)propane-1,2-diol is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H11ClN2O2S |
| Molecular Weight | 234.70 g/mol |
| IUPAC Name | 3-(6-chloro-2-methylpyrimidin-4-yl)sulfanylpropane-1,2-diol |
| CAS Number | 1427776-95-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and receptor interactions, influencing several biochemical pathways. Notably, it may exhibit antimicrobial and antiviral properties, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings often demonstrate antimicrobial properties. For example, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentration (MIC) values for these activities typically range from to depending on the specific strain tested .
Case Studies and Research Findings
- Antimicrobial Testing : In a study evaluating various pyrimidine derivatives, several showed moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
- Mechanistic Studies : Investigations into the mechanism of action have suggested that compounds like this compound may inhibit key metabolic enzymes involved in bacterial cell wall synthesis or nucleic acid metabolism.
- Therapeutic Applications : The compound has been explored for potential use in drug development targeting infectious diseases due to its structural characteristics that allow for interaction with biological macromolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
